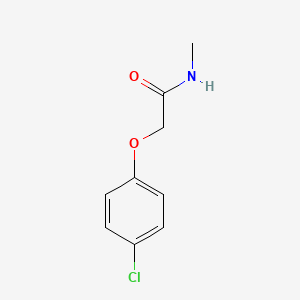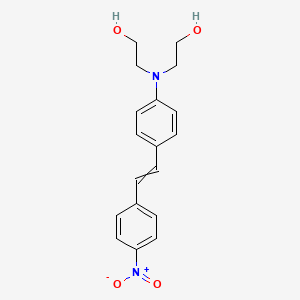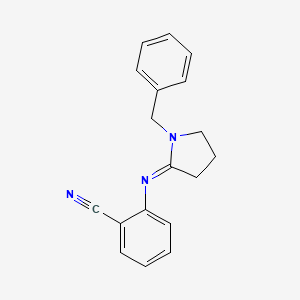
(2-iodo-5-phenylmethoxyphenyl)methyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Iodo-5-phenylmethoxyphenyl)methyl acetate is an organic compound that belongs to the class of aromatic esters This compound features an iodine atom, a phenylmethoxy group, and an acetate ester group attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-iodo-5-phenylmethoxyphenyl)methyl acetate typically involves the iodination of a phenylmethoxyphenyl precursor followed by esterification. One common method includes the following steps:
Iodination: The starting material, 2-hydroxy-5-phenylmethoxybenzene, is iodinated using iodine and a suitable oxidizing agent such as sodium iodide in the presence of an acid catalyst.
Esterification: The iodinated intermediate is then reacted with acetic anhydride or acetyl chloride in the presence of a base such as pyridine to form the acetate ester.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality.
化学反应分析
Types of Reactions
(2-Iodo-5-phenylmethoxyphenyl)methyl acetate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The phenylmethoxy group can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiolate, or sodium methoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of substituted phenylmethoxy derivatives.
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of alcohols or other reduced derivatives.
科学研究应用
(2-Iodo-5-phenylmethoxyphenyl)methyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (2-iodo-5-phenylmethoxyphenyl)methyl acetate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The iodine atom and phenylmethoxy group can play crucial roles in binding to target sites and exerting biological effects.
相似化合物的比较
Similar Compounds
- 2-Iodo-5-methoxyphenol
- 4-Iodo-2-methoxy-5-methylpyridine
- 2-Iodophenol
Uniqueness
(2-Iodo-5-phenylmethoxyphenyl)methyl acetate is unique due to the presence of both an iodine atom and an acetate ester group on the same aromatic ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity compared to similar compounds.
属性
分子式 |
C16H15IO3 |
|---|---|
分子量 |
382.19 g/mol |
IUPAC 名称 |
(2-iodo-5-phenylmethoxyphenyl)methyl acetate |
InChI |
InChI=1S/C16H15IO3/c1-12(18)19-11-14-9-15(7-8-16(14)17)20-10-13-5-3-2-4-6-13/h2-9H,10-11H2,1H3 |
InChI 键 |
JCLWILJQNUOUSA-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OCC1=C(C=CC(=C1)OCC2=CC=CC=C2)I |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(3-acetylpyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B8622659.png)




![2-Chloro-4-[(1,2-dimethyl-1H-imidazol-4-yl)ethynyl]pyridine](/img/structure/B8622704.png)


![Methyl (S)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylate](/img/structure/B8622726.png)
![Ethyl 3-[(tert-butoxycarbonyl)oxy]benzoate](/img/structure/B8622732.png)


